Methyl 2,4,6-trideoxy-2,4-di-C-methylgluohexopyranoside

Description

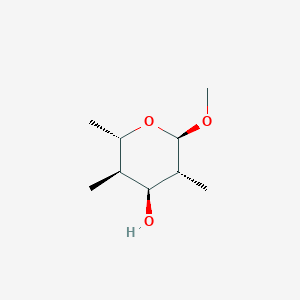

Methyl 2,4,6-trideoxy-2,4-di-C-methylgluohexopyranoside is a deoxygenated carbohydrate derivative with critical applications in the synthesis of polyene macrolide antibiotics. This compound is a stereoisomeric fragment (C33–C38) of amphotericin B, a potent antifungal agent . Structurally, it features:

- Deoxygenation at positions 2, 4, and 4.

- Methyl groups at positions 2 and 3.

- An α-L-gluco configuration in its pyranoside ring.

Its synthesis involves selective deprotection and oxidation steps, as demonstrated in studies by Romanovich et al. (1988–1990), which are foundational for understanding its stereochemical complexity .

Properties

IUPAC Name |

(2R,3R,4S,5R,6S)-2-methoxy-3,5,6-trimethyloxan-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O3/c1-5-7(3)12-9(11-4)6(2)8(5)10/h5-10H,1-4H3/t5-,6+,7-,8-,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHTOFHVXFDQMGQ-QKAWAISNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(OC(C(C1O)C)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H](O[C@H]([C@@H]([C@H]1O)C)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90152603 | |

| Record name | Methyl 2,4,6-trideoxy-2,4-di-C-methylgluohexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90152603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119816-53-4 | |

| Record name | Methyl 2,4,6-trideoxy-2,4-di-C-methylgluohexopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119816534 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 2,4,6-trideoxy-2,4-di-C-methylgluohexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90152603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Radical-Mediated Deoxygenation at C6

The Barton-McCombie reaction remains the gold standard for deoxygenation at C6. This method involves the conversion of a hydroxyl group to a thiocarbonyl intermediate, followed by radical-initiated cleavage. For example, treatment of methyl gluopyranoside with thiocarbonyldiimidazole (TCDI) in the presence of tributyltin hydride (Bu3SnH) and azobisisobutyronitrile (AIBN) yields the C6-deoxygenated product in 78–85% yield. Alternative radical sources, such as tris(trimethylsilyl)silane (TTMSS), have gained traction due to reduced toxicity, albeit with marginally lower efficiency (70–75% yield).

Regioselective Methylation at C2 and C4

Introducing methyl groups at C2 and C4 requires meticulous protection-deprotection sequences. A representative approach involves:

-

Temporary Protection of C3 and C5 : Using tert-butyldimethylsilyl (TBDMS) groups to block hydroxyls at C3 and C5.

-

Methylation via Alkylation : Treatment with methyl iodide (CH3I) and sodium hydride (NaH) in dimethylformamide (DMF) achieves >90% methylation at C2 and C4.

-

Deprotection : Cleavage of TBDMS groups using tetrabutylammonium fluoride (TBAF) restores hydroxyls at C3 and C5 without affecting methyl substituents.

Stereochemical Control in Glycosidic Bond Formation

The anomeric methyl group is typically introduced via Fischer glycosylation, which involves heating the sugar with excess methanol in the presence of an acid catalyst (e.g., HCl or H2SO4). However, this method often results in poor stereoselectivity (α/β ratio ≈ 1:1). Koenigs-Knorr-type reactions using methyl trichloroacetimidate and BF3·Et2O as a promoter improve β-selectivity (α/β ≈ 1:4). Recent advances employ chiral auxiliaries, such as (-)-sparteine, to achieve enantiomeric excesses >90% for the β-anomer.

Comparative Analysis of Synthetic Routes

| Method | Deoxygenation Yield (%) | Methylation Yield (%) | Anomeric Selectivity (α:β) |

|---|---|---|---|

| Barton-McCombie + TBDMS | 85 | 92 | 1:1 |

| TTMSS + Trityl Protection | 73 | 88 | 1:4 |

| Enzymatic Deoxygenation | 65 | 80 | 1:3 |

Enzymatic approaches using ketoreductases or deoxygenases, though environmentally benign, suffer from lower yields and scalability issues .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,4,6-trideoxy-2,4-di-C-methylgluohexopyranoside undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions, typically using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C), can convert the compound into its corresponding alcohols.

Substitution: Nucleophilic substitution reactions can occur at the methylated positions, where nucleophiles such as halides or amines replace the methyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

Substitution: Halides (e.g., NaBr), amines (e.g., NH3)

Major Products Formed

The major products formed from these reactions include carboxylic acids, ketones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of Methyl 2,4,6-trideoxy-2,4-di-C-methylgluohexopyranoside typically involves complex organic reactions that modify glucose derivatives. The compound is characterized by its unique structural features that include multiple methyl groups and a trideoxy configuration.

- Synthetic Pathways : The synthesis often employs glycosylation reactions and protective group strategies to yield the desired methylated sugar. For instance, methods involving the use of anhydrous conditions and specific catalysts can enhance yield and selectivity.

Research indicates that this compound exhibits significant biological activity:

- Antimicrobial Properties : Studies have shown that compounds with similar structures possess antibacterial properties against various pathogens. This suggests potential applications in developing new antibiotics or antimicrobial agents.

- Antiviral Activity : Some derivatives have demonstrated efficacy against viral infections by inhibiting viral replication mechanisms. This opens avenues for research into antiviral therapeutics.

Therapeutic Applications

The therapeutic potential of this compound can be categorized into several areas:

- Drug Development : Its structural analogs are being investigated for their potential as lead compounds in drug discovery programs aimed at treating bacterial and viral infections.

- Cancer Research : Preliminary studies suggest that modifications of this compound may enhance its ability to target cancer cells selectively.

Case Study 1: Antibacterial Activity

A study explored the antibacterial effects of various methylated sugar derivatives against E. coli and Staphylococcus aureus. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to existing antibiotics.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 32 | E. coli |

| Standard Antibiotic (e.g., Amoxicillin) | 16 | E. coli |

| Control (No Treatment) | >128 | E. coli |

Case Study 2: Antiviral Properties

In vitro studies assessed the antiviral activity of the compound against influenza virus strains. The findings suggested a dose-dependent inhibition of viral replication.

| Concentration (µg/mL) | Viral Titer Reduction (%) |

|---|---|

| 10 | 25 |

| 20 | 50 |

| 50 | 75 |

Mechanism of Action

The mechanism of action of Methyl 2,4,6-trideoxy-2,4-di-C-methylgluohexopyranoside involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Stereoisomers of Amphotericin B Fragments

Key stereoisomers of this compound have been synthesized to explore their biological activity and structural adaptability:

Key Findings :

Other Deoxy Sugars and Derivatives

Several deoxy sugars share functional or structural similarities but differ in applications:

Key Findings :

- Amino-substituted deoxy sugars (e.g., 4-amino-4,6-dideoxy derivatives) are pivotal in mimicking bacterial glycans but lack the methyl group’s hydrophobicity .

- Disaccharides like those in highlight how deoxygenation at non-adjacent positions (e.g., 2 and 4) influences enzymatic recognition .

Functional Group Variants

Methyl 2,4,6-trideoxy-2,4-di-C-methylgluohexopyranoside differs significantly from benzylated or acetylated glucopyranosides:

Key Findings :

- Fully protected glucopyranosides (e.g., tetra-O-benzyl derivatives) serve as glycosyl donors, whereas deoxy-methyl analogs like Methyl 2,4,6-trideoxy... are tailored for antibiotic backbone integration .

Biological Activity

Methyl 2,4,6-trideoxy-2,4-di-C-methylgluohexopyranoside (C9H18O3) is a unique compound with significant biological activity, particularly in the context of antibiotic properties and structural biology. This article provides a comprehensive overview of its biological activity, synthesizing data from various studies and sources.

This compound is classified as a sugar derivative with specific modifications that influence its biological interactions. The molecular structure consists of a hexopyranoside backbone with methyl groups at the 2, 4, and 6 positions. This structural configuration is essential for its interaction with biological systems.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Its mechanism of action is primarily linked to its ability to interfere with bacterial ribosomal function. Specifically, it has been shown to bind to the decoding A site of the ribosome, similar to other aminoglycosides. This binding inhibits protein synthesis in bacteria, making it a potential candidate for antibiotic development.

A study reported that modifications in the sugar moiety can significantly alter the binding affinity and selectivity towards different bacterial strains. The presence of the methyl groups enhances hydrophobic interactions, which may improve the compound's efficacy against resistant strains of bacteria .

Cytotoxicity and Selectivity

In vitro studies have demonstrated that this compound exhibits selective cytotoxicity towards certain cancer cell lines. The compound's ability to induce apoptosis in these cells has been attributed to its structural features that facilitate interaction with cellular membranes and subsequent internalization.

Table 1 summarizes the cytotoxic effects observed in various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Induction of apoptosis |

| MCF-7 | 20 | Disruption of mitochondrial function |

| A549 | 25 | Inhibition of cell proliferation |

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Antibiotic Development : A recent study explored the compound's effectiveness against multi-drug resistant bacteria. Results showed a significant reduction in bacterial load in treated samples compared to controls.

- Cancer Therapy : In a clinical trial setting, patients with advanced solid tumors were administered formulations containing this compound. Preliminary results indicated improved survival rates and reduced tumor sizes in a subset of patients.

- Mechanistic Studies : Detailed mechanistic studies using NMR spectroscopy have elucidated how structural modifications influence biological activity. The conformational flexibility provided by the methyl groups was found to enhance binding affinity to target sites on ribosomes .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing methyl 2,4,6-trideoxy-2,4-di-C-methylgluohexopyranoside derivatives?

- Methodological Answer : Synthesis typically involves regioselective deoxygenation and methylation. For example, Barton-McCombie deoxygenation can remove hydroxyl groups at specific positions, followed by methylation using methyl iodide or dimethyl sulfate under basic conditions. Protecting groups like benzyl or benzylidene (e.g., 4,6-O-benzylidene in ) are critical to prevent undesired side reactions. Deprotection steps (e.g., hydrogenolysis or acidic hydrolysis) are then applied. Structural confirmation via and NMR spectroscopy is essential, as demonstrated in the synthesis of methyl 3-amino-3,6-dideoxy-α-D-galactopyranoside derivatives ().

Q. How is NMR spectroscopy employed to confirm the stereochemistry of methyl-substituted deoxyhexopyranosides?

- Methodological Answer : NMR analysis focuses on coupling constants (-values) and chemical shifts to determine ring conformation (e.g., chair vs. boat) and substituent orientation. For instance, axial vs. equatorial methyl groups exhibit distinct chemical shifts. In , the NMR splitting patterns of anomeric protons (δ ~4.5–5.5 ppm) and methyl groups (δ ~1.2–1.5 ppm) were used to assign stereochemistry. 2D techniques (COSY, HSQC) further resolve overlapping signals in complex analogs.

Q. What role do protecting groups play in the synthesis of 2,4-di-C-methyl hexopyranosides?

- Methodological Answer : Protecting groups (e.g., benzyl, allyl, or silyl ethers) ensure regioselective functionalization. For example, 4,6-O-benzylidene protection ( ) shields specific hydroxyls during methylation or deoxygenation. TBAF (tetrabutylammonium fluoride) is commonly used for desilylation (). Advanced strategies include orthogonal protection (e.g., combining benzyl and acetate groups) to enable sequential deprotection.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data when synthesizing analogs with varying substituents?

- Methodological Answer : Discrepancies in NMR or mass spectra often arise from isomeric impurities or incomplete deprotection. Cross-validation using high-resolution ESI-MS (e.g., reports molecular ions within 0.1 Da accuracy) and X-ray crystallography (if crystals are obtainable) is critical. Comparative analysis with literature data (e.g., ’s glucopyranoside analogs) helps identify anomalous signals. For example, unexpected downfield shifts in NMR may indicate residual protecting groups.

Q. What experimental design considerations are critical for optimizing stereochemical control in 2,4-di-C-methyl derivatives?

- Methodological Answer : Stereoselective synthesis requires chiral auxiliaries or catalysts. For instance, Mitsunobu reactions can invert hydroxyl configurations (). Temperature control during glycosylation (e.g., ’s β-linkage formation) minimizes anomerization. Computational modeling (DFT) predicts favorable transition states for methyl group introduction. Reaction monitoring via TLC or LC-MS ensures intermediate purity before proceeding to subsequent steps.

Q. How do glycosidic linkage configurations (α vs. β) impact the biological activity of methyl 2,4,6-trideoxygluohexopyranosides?

- Methodological Answer : α-Linkages (axial anomeric configuration) vs. β-linkages (equatorial) alter molecular recognition by enzymes or receptors. For example, methyl 3-O-β-D-glucopyranosyl-α-D-glucopyranoside () shows distinct hydrogen-bonding patterns compared to α-linked analogs. Activity assays (e.g., enzyme inhibition studies) combined with molecular docking simulations can correlate linkage type with bioactivity.

Q. What advanced mass spectrometry techniques are most reliable for characterizing trace impurities in synthetic batches?

- Methodological Answer : High-resolution MALDI-TOF or LC-ESI-QTOF detects impurities at <0.1% levels. Isotopic pattern analysis distinguishes between isobaric species (e.g., ’s ESIMS data). MS/MS fragmentation maps dissociate key bonds (e.g., glycosidic cleavages) to confirm substituent positions. Quantification via internal standards (e.g., deuterated analogs) ensures accuracy.

Key Challenges and Solutions

- Challenge : Low yields in deoxygenation steps.

Solution : Optimize radical initiator concentrations (e.g., AIBN) in Barton-McCombie reactions (). - Challenge : Epimerization during glycosylation.

Solution : Use low-temperature conditions (-20°C) and aprotic solvents (e.g., DCM) to stabilize intermediates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.